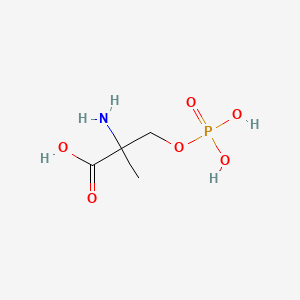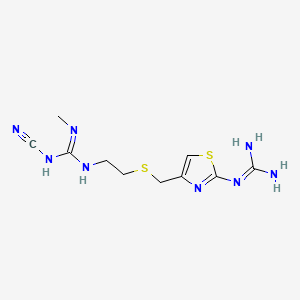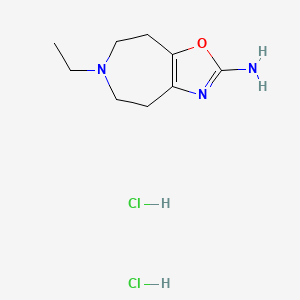
Azepexole hydrochloride
Vue d'ensemble
Description
Azepexole hydrochloride is an agonist of α2-adrenergic receptors (α2-ARs). It induces sedation and reduces motor activity in mice and causes concentration-dependent inhibition of peristaltic contractions . It belongs to the class of organic compounds known as azepines .
Molecular Structure Analysis
Azepexole hydrochloride has the molecular formula C9H16ClN3O and a molecular weight of 217.7 . The InChI Key is RISPXEICLQYFJX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Azepexole hydrochloride is a solid substance that is soluble in DMSO . It should be stored at -20°C .Applications De Recherche Scientifique
Alpha-Adrenoceptor Interaction
Azepexole, chemically distinct from clonidine, exhibits pharmacological similarities as a clonidine-like drug. It demonstrates a stimulating effect on presynaptic α-adrenoceptors, as shown in various animal studies. This activity relates to both central nervous sympathoinhibition and vagally mediated baroreceptor reflex facilitation, with implications for its impact on cardiovascular dynamics (Pichler, Placheta, & Kobinger, 1980).
Cardiac Arrhythmia Protection
In studies involving guinea pigs, azepexole demonstrated a protective effect against ouabain-induced ventricular arrhythmias and lethality. This effect is believed to be mediated through stimulation of alpha 2-adrenoceptors, indicating azepexole's potential application in managing cardiac arrhythmias (Thomas, 1995).
Vascular and Gastrointestinal Effects
Azepexole has been studied for its effects on the rat vas deferens and guinea-pig ileum, revealing its role in inhibiting twitch responses via stimulation of presynaptic alpha 2-receptors. This insight can be crucial for understanding its broader applications in vascular and gastrointestinal systems (Vargas & Brugger, 1985).
Human Vascular Response
Research on humans using azepexole has explored its dose-dependent effects on local vascular responses. Such studies are significant for understanding how azepexole influences blood pressure, sedation, analgesia, and other physiological responses, which can inform its broader clinical applications (King et al., 2005).
Neurological Impact
In the context of cerebral blood flow and metabolic rate, azepexole was found to not significantly change cerebral energy consumption during isoflurane anesthesia in dogs. This finding is relevant for its potential use in neurological studies and anesthesia (Karlsson et al., 1993).
Baroreceptor Reflex and Tremor
The effects of azepexole on baroreceptor mediated reflex bradycardia and physiological tremor have been investigated, showing its impact on cardiovascular reflexes and potential applications in managing conditions related to these reflexes (Harron, Riddell, & Shanks, 1985).
Orientations Futures
Propriétés
IUPAC Name |
6-ethyl-4,5,7,8-tetrahydro-[1,3]oxazolo[4,5-d]azepin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-2-12-5-3-7-8(4-6-12)13-9(10)11-7;;/h2-6H2,1H3,(H2,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLPYIOKPJVFQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(CC1)OC(=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36067-73-9 (Parent) | |
| Record name | Azepexole hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036067728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045756 | |
| Record name | Azepexole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepexole hydrochloride | |
CAS RN |
36067-72-8 | |
| Record name | Azepexole hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036067728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azepexole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZEPEXOLE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O596V52O42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




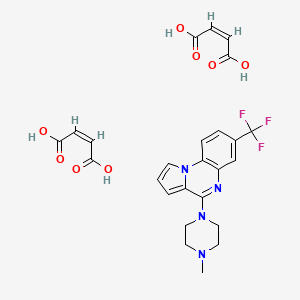
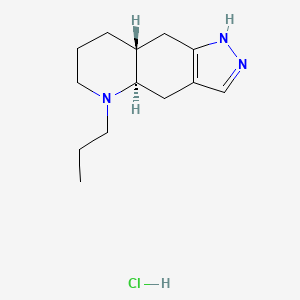
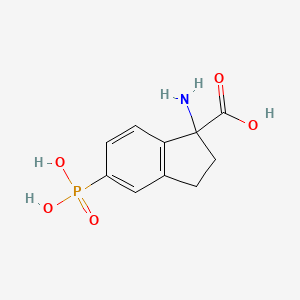
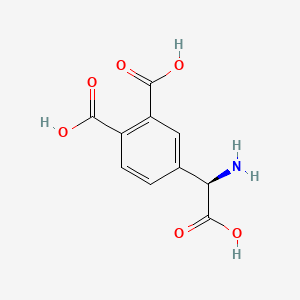
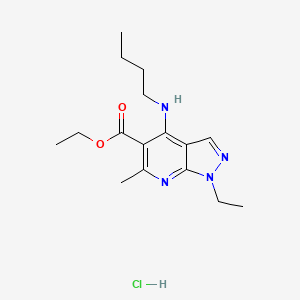
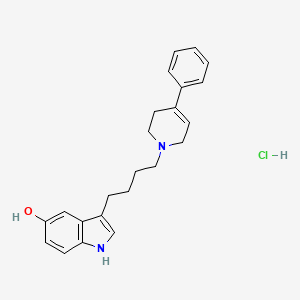

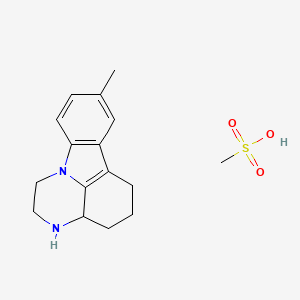
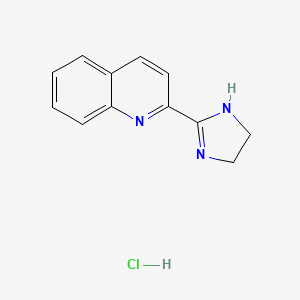
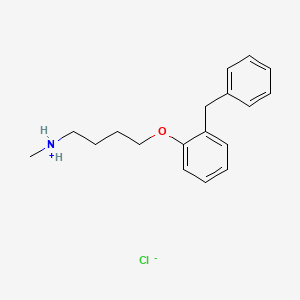
![2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate](/img/structure/B1662261.png)
